4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine
CAS No.: 919363-60-3
Cat. No.: VC20149616
Molecular Formula: C17H19NSi
Molecular Weight: 265.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919363-60-3 |
|---|---|
| Molecular Formula | C17H19NSi |
| Molecular Weight | 265.42 g/mol |
| IUPAC Name | 4-[4-(2-trimethylsilylethynyl)phenyl]aniline |
| Standard InChI | InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3 |
| Standard InChI Key | KGRZKDSTJCSUJJ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Introduction
4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine is an organic compound of significant interest in materials science, organic synthesis, and potentially drug development. This compound is characterized by a biphenyl core substituted with a trimethylsilyl ethynyl group and an amine functional group. Its molecular formula is , with a molecular weight of 265.42 g/mol .
The unique structural features of this compound, including its extended conjugation and functional groups, make it a versatile candidate for chemical modifications and applications in diverse fields.
Common Synthetic Routes
The synthesis of 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine typically involves:
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Sonogashira Coupling Reaction:
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A palladium-catalyzed reaction between an aryl halide (e.g., iodobenzene derivative) and a trimethylsilylacetylene.
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Produces the trimethylsilyl ethynyl-biphenyl intermediate.
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Amine Functionalization:
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Introduction of the amine group at the para position through nucleophilic substitution or reductive amination.
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Industrial Scale-Up
For large-scale production:
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Continuous flow reactors are employed to enhance yield and efficiency.
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Purification is achieved via recrystallization or chromatography to ensure high purity levels.
Organic Synthesis
The compound serves as a precursor for synthesizing derivatives with tailored properties by modifying the amine or ethynyl groups.
Materials Science
Its rigid biphenyl structure and conjugated system make it a candidate for:
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Organic semiconductors.
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Light-emitting diodes (LEDs).
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Advanced polymer materials.
Biological Research
The amine group allows for hydrogen bonding with biological targets, while the ethynyl group facilitates π-π interactions with aromatic systems. These properties suggest potential applications as:
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-[(Trimethylsilyl)ethynyl]aniline | Lacks biphenyl core |
| 4-[(Trimethylsilyl)ethynyl]benzaldehyde | Contains aldehyde instead of amine |
| 4-[(Trimethylsilyl)ethynyl]benzoic acid | Features carboxylic acid instead of amine |
The biphenyl structure in 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine enhances π-π stacking interactions and stability compared to these analogues.
Biological Activity
Studies suggest that this compound can interact with enzymes and receptors through:
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Hydrogen bonding via the amine group.
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π-π stacking through the ethynyl-biphenyl system.
These interactions may modulate enzyme activity or receptor function, making it a potential candidate for drug discovery and development.
Derivative Exploration
Research has focused on synthesizing derivatives by altering substituents on the biphenyl or modifying the trimethylsilyl group to explore new functionalities in materials science and biochemistry.
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